Benzamide, N-(3-aminopropyl)-4-nitro-
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Overview
Description
Benzamide, N-(3-aminopropyl)-4-nitro- is a chemical compound with the molecular formula C10H14N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a 3-aminopropyl group and a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-aminopropyl)-4-nitro- typically involves the reaction of 4-nitrobenzoyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(3-aminopropyl)-4-nitro- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-aminopropyl)-4-nitro- can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of Benzamide, N-(3-aminopropyl)-4-amino-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Benzamide, N-(3-aminopropyl)-4-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-aminopropyl)-4-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(3-aminopropyl)-4-amino-
- Benzamide, N-(3-aminopropyl)-4-nitroso-
- Benzamide, N-(3-aminopropyl)-4-hydroxy-
Uniqueness
Benzamide, N-(3-aminopropyl)-4-nitro- is unique due to the presence of both the nitro group and the 3-aminopropyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(3-aminopropyl)-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7,11H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRBBFUSUAQOPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442778 |
Source
|
Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88342-18-1 |
Source
|
Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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